molecular formula C7H3F2N3O2 B2408192 4,6-Difluoro-7-nitro-1H-indazole CAS No. 2503208-04-4

4,6-Difluoro-7-nitro-1H-indazole

Cat. No. B2408192
CAS RN: 2503208-04-4
M. Wt: 199.117
InChI Key: LIJIIMDFCABPJU-UHFFFAOYSA-N
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Description

4,6-Difluoro-7-nitro-1H-indazole is a chemical compound with the molecular formula C7H3F2N3O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .


Synthesis Analysis

Indazole derivatives, including 4,6-Difluoro-7-nitro-1H-indazole, can be synthesized through various methods. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A novel series of 4,6-disubstituted-1H-indazole derivatives have been synthesized as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for the treatment of respiratory disease .


Molecular Structure Analysis

The molecular structure of 4,6-Difluoro-7-nitro-1H-indazole is characterized by the presence of two fluorine atoms and a nitro group attached to an indazole core . The InChI code for this compound is 1S/C7H3F2N3O2/c8-4-1-5(9)7(12(13)14)6-3(4)2-10-11-6/h1-2H,(H,10,11) .


Physical And Chemical Properties Analysis

4,6-Difluoro-7-nitro-1H-indazole is a powder at room temperature. It has a molecular weight of 199.12 and a purity of 95%. The compound is stable under normal shipping temperatures .

Scientific Research Applications

Chemical Synthesis and Modification

Regiospecificity in Chemical Reactions
4,6-Dinitro-1-phenyl-1H-indazole, a close relative of 4,6-Difluoro-7-nitro-1H-indazole, demonstrates regiospecificity in nucleophilic substitution reactions. This specificity is mainly dictated by the electronic effects of the annelated pyrazole ring, proving crucial for the synthesis of various 3-unsubstituted 4-X-6-nitro-1-phenyl-1H-indazoles. Such precise control in chemical reactions highlights the compound's potential in synthesizing novel derivatives for various applications (Starosotnikov et al., 2004).

Synthesis of Diverse Chemical Structures
Indazoles, including those structurally similar to 4,6-Difluoro-7-nitro-1H-indazole, are pivotal in medicinal chemistry due to their biological relevance. The Davis-Beirut reaction (DBR) offers a robust method for synthesizing various indazole derivatives, leveraging the diverse chemistries of reactive intermediates. This method underscores the potential of 4,6-Difluoro-7-nitro-1H-indazole in forming multiple classes of biologically significant molecules (Jie S. Zhu et al., 2019).

Inhibition and Biological Activity

Nitric Oxide Synthase Inhibition
Compounds structurally related to 4,6-Difluoro-7-nitro-1H-indazole, like 7-Nitro-1H-indazole, exhibit inhibition of nitric oxide synthase. This is evident from the intramolecular hydrogen bond formation in the crystal structure of 7-nitro-1H-indazole, indicating a potential therapeutic application in conditions where nitric oxide synthase plays a role (J. Sopková-de Oliveira Santos et al., 2000).

Enzyme Inhibition and Biological Importance
A series of 7-substituted-indazoles, including derivatives of 4,6-Difluoro-7-nitro-1H-indazole, have been shown to inhibit nitric oxide synthases with varying potency. Such compounds demonstrate selective inhibition, which can be strategically utilized in developing therapies for conditions involving enzymatic dysregulation. These findings also emphasize the compound's potential in precision medicine (B. Cottyn et al., 2008).

Molecular Dynamics and Interactions

Proton Transfer and Molecular Interactions
4,6-Difluoro-1H,2H-indazolin-3-one, closely related to 4,6-Difluoro-7-nitro-1H-indazole, exhibits fast intermolecular double proton transfer in the solid state. This phenomenon provides insights into the dynamic behavior of molecules and their potential applications in developing materials with specific electronic or photonic properties (M. Pérez-Torralba et al., 2010).

Inhibitory Effects and Selectivity
Certain derivatives of 4,6-Difluoro-7-nitro-1H-indazole have been prepared and shown to possess significant antibacterial, antifungal, and anti-inflammatory activities. The specific activities and selectivity of these derivatives underscore their potential in developing new therapeutic agents for various diseases (Pushkal Samadhiya et al., 2012).

Future Directions

Indazole derivatives, including 4,6-Difluoro-7-nitro-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthetic approaches to these compounds and exploring their potential applications in treating various diseases .

Mechanism of Action

Target of Action

The primary target of 4,6-Difluoro-7-nitro-1H-indazole is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide (NO), a molecule that plays a crucial role in various physiological and pathological processes .

Mode of Action

4,6-Difluoro-7-nitro-1H-indazole acts as an inhibitor of nNOS . By inhibiting this enzyme, it reduces the production of NO, thereby modulating the neuronal NO pathway . This modulation can lead to various changes in cellular functions, depending on the specific context and environment .

Biochemical Pathways

The inhibition of nNOS by 4,6-Difluoro-7-nitro-1H-indazole affects the nitric oxide pathway . NO is a signaling molecule involved in various biochemical pathways, including those related to vascular smooth muscle relaxation and vascular endothelial growth factor (VEGF)-induced processes . By inhibiting NO production, 4,6-Difluoro-7-nitro-1H-indazole can potentially influence these pathways and their downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound and its ability to reach its target in the body .

Result of Action

The inhibition of nNOS by 4,6-Difluoro-7-nitro-1H-indazole can lead to a decrease in NO production . This can result in various molecular and cellular effects, such as the prevention of convulsions in experimental models . The specific effects would depend on the context and the specific biological systems involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,6-Difluoro-7-nitro-1H-indazole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

properties

IUPAC Name

4,6-difluoro-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2N3O2/c8-4-1-5(9)7(12(13)14)6-3(4)2-10-11-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJIIMDFCABPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1F)[N+](=O)[O-])NN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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